molecular formula C8H7NO2 B1314107 2-Hydroxy-3-methoxybenzonitrile CAS No. 6812-16-4

2-Hydroxy-3-methoxybenzonitrile

Cat. No. B1314107
CAS RN: 6812-16-4
M. Wt: 149.15 g/mol
InChI Key: NILKMGHUFOHVMU-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methoxybenzonitrile, also known as 2-Cyano-6-methoxyphenol, 3-Cyano-2-hydroxyanisole, or 3-Methoxysalicylonitrile , is a compound with the molecular formula C8H7NO2 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The molecular structure of 2-Hydroxy-3-methoxybenzonitrile is characterized by a molecular weight of 149.15 g/mol . The InChI code is 1S/C8H7NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,1H3 . The compound has a topological polar surface area of 53.2 Ų .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Hydroxy-3-methoxybenzonitrile are not available, it’s known that similar compounds like 3-Methoxybenzonitrile can undergo dealkylation when treated with SiCl4/LiI and BF3 .


Physical And Chemical Properties Analysis

2-Hydroxy-3-methoxybenzonitrile is a solid at room temperature . It has a molecular weight of 149.15 g/mol . The compound has one hydrogen bond donor and three hydrogen bond acceptors . It also has a rotatable bond count of 1 .

Scientific Research Applications

Chemical Synthesis

2-Hydroxy-3-methoxybenzonitrile has been utilized in various chemical synthesis processes. For instance, it serves as a starting material in the synthesis of benzo[b]thiophenes and 1,2-benzisothiazoles. This compound undergoes transformations like base-catalyzed condensation and thermal rearrangement to produce various derivatives (Rahman & Scrowston, 1983).

Spectroscopic Analysis

2-Hydroxy-3-methoxybenzonitrile is used in spectroscopic studies. For example, its derivative, 2-methoxybenzonitrile, has been studied using two-color resonance enhanced two-photon ionization and mass-analyzed threshold ionization spectroscopy. These studies help in understanding the electronic structure and vibrational properties of the compound (Zhao et al., 2019).

Catalytic Applications

The compound finds applications in catalysis. For instance, the ammoxidation of methoxytoluenes, which can be derivatives of 2-hydroxy-3-methoxybenzonitrile, has been studied for the synthesis of hydroxy benzonitriles. These reactions are facilitated by vanadium-titanium oxide catalysts and are significant in the production of herbicide intermediates (Martín et al., 1990).

Oxidation Studies

The oxidation behavior of derivatives of 2-hydroxy-3-methoxybenzonitrile has been extensively studied. The oxidation of methoxybenzonitriles to corresponding phenols has been examined, providing insights into the chemical behavior of these compounds under different conditions (Orita et al., 1989).

Biological Applications

2-Hydroxy-3-methoxybenzonitrile derivatives are used in biological studies as well. For example, 2-aminobenzonitrile, a related compound, has been used in the synthesis and biological evaluation of Cr(III) complexes. These studies involve characterization by various spectral studies and assess their antimicrobial activities and DNA-binding properties (Govindharaju et al., 2019).

Corrosion Inhibition

Derivatives of 2-hydroxy-3-methoxybenzonitrile, such as 2-aminobenzene-1,3-dicarbonitriles, have been studied for their corrosion inhibition properties on mild steel. These studies help in understanding the protective mechanisms of these compounds against metal corrosion (Verma et al., 2015).

Safety And Hazards

The compound is associated with several hazard statements, including H302+H312+H332;H315;H319;H335 . Precautionary measures include avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-hydroxy-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILKMGHUFOHVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20500739
Record name 2-Hydroxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3-methoxybenzonitrile

CAS RN

6812-16-4
Record name 2-Hydroxy-3-methoxybenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6812-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxy-3-methoxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20500739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
LKA Rahman, RM Scrowston - Journal of the Chemical Society, Perkin …, 1983 - pubs.rsc.org
Readily available 2-hydroxy-3-methoxybenzaldehyde (orthovanillin) is converted, via thermal rearrangement (Newman–Kwart) of the O-aryl-NNdimethylthiocarbamate, into 2-mercapto-…
Number of citations: 37 pubs.rsc.org
R Romagnoli, PG Baraldi, T Sarkar, MD Carrion… - Bioorganic & medicinal …, 2008 - Elsevier
Molecules that target microtubules have an important role in the treatment of cancer. A new class of inhibitors of tubulin polymerization based on the 2-(3,4,5-trimethoxybenzoyl)-2-…
Number of citations: 62 www.sciencedirect.com
S Radl, P Hezký, J Urbankova… - Collection of …, 2000 - cccc.uochb.cas.cz
… Starting 2-hydroxy-3-methoxybenzonitrile (5b) and 2-hydroxy-4,6-dimethoxybenzonitrile (5c) were prepared from the appropriate commercially available benzaldehydes via the …
Number of citations: 29 cccc.uochb.cas.cz
S Rádl, P Hezký, P Konvička… - Collection of Czechoslovak …, 2000 - cccc.uochb.cas.cz
… The starting 2-hydroxy-3-methoxybenzonitrile was prepared from commercially available 2-hydroxy-3-methoxybenzaldehyde 2b via the corresponding oxime, which was dehydrated in …
Number of citations: 29 cccc.uochb.cas.cz
RJ Bergeron, J Wiegand, WR Weimar… - Journal of medicinal …, 1999 - ACS Publications
… The key step of the synthesis of 6 in 90% yield was cyclocondensation of d-cysteine with 2-hydroxy-3-methoxybenzonitrile (17) in phosphate buffer (pH 5.95) and methyl alcohol (…
Number of citations: 94 pubs.acs.org
BV Rokade, KR Prabhu - The Journal of organic chemistry, 2012 - ACS Publications
An excellent utility of Schmidt reaction of aldehydes to access corresponding nitriles in an instantaneous reaction is demonstrated. The reaction of aldehydes with NaN 3 and TfOH …
Number of citations: 148 pubs.acs.org
P Nimnual, J Tummatorn… - The Journal of …, 2015 - ACS Publications
The utility of the nitrogen extrusion reaction of azido complexes, generated in situ from the corresponding aldehydes or ketones with TMSN 3 in the presence of ZrCl 4 or TfOH, has been …
Number of citations: 42 pubs.acs.org
H Gao, JY Chen, Z Peng, L Feng… - The Journal of …, 2022 - ACS Publications
Inspired by OxdA that operates biocatalytic aldoxime dehydration, we have developed an efficient iron catalyst, Cp*Fe(1,2-Cy 2 PC 6 H 4 O) (1), which rapidly converts various aliphatic …
Number of citations: 1 pubs.acs.org
R Martin - 2012 - books.google.com
Hydroxybenzophenones are most useful synthetic intermediates in the chemical industry, for example in pharmaceuticals, dyes, fragrances, agrochemicals, explosives and plastics. In …
Number of citations: 9 books.google.com
H Kwiecien, M Smist… - Current Organic …, 2012 - ingentaconnect.com
… The latter was converted to 6-bromo2-hydroxy-3-methoxybenzonitrile (152) which underwent a reaction with chloroacetone or 2-bromo-4-chloroacetophenone and gave 2-acetyl-3-…
Number of citations: 57 www.ingentaconnect.com

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